1,3-Diiodobenzene

描述

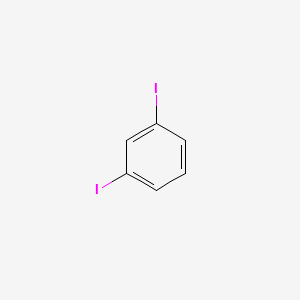

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPQFQUXAJOWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060811 | |

| Record name | Benzene, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-00-6 | |

| Record name | 1,3-Diiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Diiodobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYA3RT2SVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 1,3-Diiodobenzene (CAS Number: 626-00-6)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

1,3-Diiodobenzene, also known as m-diiodobenzene, is a key aromatic building block in organic synthesis. Its two iodine atoms, positioned at the meta positions of the benzene (B151609) ring, provide reactive sites for a variety of cross-coupling reactions, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The Chemical Abstracts Service (CAS) registry number for this compound is 626-00-6 .[1][2][4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| CAS Number | 626-00-6 | [1][2][4] |

| Molecular Formula | C₆H₄I₂ | [1] |

| Molecular Weight | 329.90 g/mol | [1] |

| Melting Point | 34-37 °C | [5][6] |

| Boiling Point | 285 °C | |

| Density | 2.45 g/cm³ | |

| Appearance | White to light yellow crystalline solid | |

| Solubility | Insoluble in water; Soluble in hot methanol, chloroform. | [5] |

Safety and Handling Information

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] It is known to cause skin and eye irritation.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).

Synthesis and Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the synthesis of aryl halides from aryl amines via a diazonium salt intermediate.[8][9][10][11] This protocol details the synthesis of this compound from m-phenylenediamine (B132917).

Experimental Protocol:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve m-phenylenediamine (10.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (40 mL) and water (40 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled solution of sodium nitrite (B80452) (14 g, 0.2 mol) in water (30 mL) dropwise from the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (33.2 g, 0.2 mol) in water (50 mL).

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. A dark precipitate will form.

-

Allow the mixture to warm to room temperature and then heat it gently on a water bath to approximately 60 °C for one hour to ensure complete decomposition of the diazonium salt. Nitrogen gas will be evolved.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with a 10% sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by a wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

-

Remove the solvent by rotary evaporation to yield the crude this compound.

-

Further purify the product by vacuum distillation or recrystallization from a suitable solvent like ethanol (B145695).

-

Caption: Synthesis of this compound from m-phenylenediamine.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organohalide.[12][13][14]

Experimental Protocol:

-

Reaction Setup:

-

To a Schlenk flask, add this compound (330 mg, 1.0 mmol), 4-methoxyphenylboronic acid (334 mg, 2.2 mmol), and potassium carbonate (552 mg, 4.0 mmol).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

-

Reaction Execution:

-

Add a degassed solvent mixture of toluene (B28343) (15 mL), ethanol (5 mL), and water (5 mL).

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with dichloromethane (B109758) (50 mL).

-

Wash the organic layer with deionized water (3 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][15][16][17][18]

Experimental Protocol:

-

Reaction Setup:

-

In a flame-dried Schlenk flask, place this compound (330 mg, 1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (58 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

-

Evacuate and backfill the flask with argon.

-

-

Reaction Execution:

-

Add a degassed solvent such as triethylamine (B128534) (10 mL).

-

Add phenylacetylene (B144264) (220 µL, 2.0 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated ammonium (B1175870) chloride solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography on silica gel.

-

Applications in Drug Development and Signaling Pathways

This compound serves as a scaffold for the synthesis of various biologically active molecules. One notable example is its use in the synthesis of Tröger's base analogs, some of which have shown inhibitory activity against enzymes such as thromboxane (B8750289) A2 synthase.[1]

Thromboxane A2 Synthase Signaling Pathway

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction.[1][19][20][21] Its synthesis is a key target for anti-thrombotic drugs. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane A2 synthase then converts PGH2 to TXA2.[2][6] Inhibitors of this enzyme can prevent the formation of TXA2, thereby reducing platelet aggregation and vasoconstriction.[1][19][20]

Caption: Inhibition of the Thromboxane A2 synthase signaling pathway.

References

- 1. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]

- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. uh-ir.tdl.org [uh-ir.tdl.org]

- 7. CN103772210B - Method for catalysis synthesis of 1,3-diaminobenzene derivative by using cuprous dimethyl sulfide coordination compound - Google Patents [patents.google.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. researchgate.net [researchgate.net]

- 14. arkat-usa.org [arkat-usa.org]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thromboxane A2 - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physical Properties of 1,3-Diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physical properties of 1,3-diiodobenzene (m-diiodobenzene), a key reagent and building block in organic synthesis. The information presented is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for experimental design and implementation.

Core Physical and Chemical Data

This compound is a halogenated aromatic compound with the chemical formula C₆H₄I₂.[1][2][3][4][5][6] It appears as a colorless to pale yellow or brownish crystalline solid, often supplied as flakes or powder.[1][6] Due to its sensitivity to light, it should be stored in a cool, dry, and dark environment.[1][3][4][5]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy comparison.

| Property | Value | Units |

| Molecular Weight | 329.90 / 329.91 | g/mol |

| Melting Point | 32.0 - 40 | °C |

| Boiling Point | 285 - 289 | °C |

| Density | 2.260 - 2.470 | g/cm³ (or g/mL) |

| Refractive Index | ~1.718 (estimate) | n20/D |

| Dipole Moment | 1.14 | D |

| Flash Point | >113 | °C |

Note: The ranges in values reflect data from multiple sources and potential variations in experimental conditions and sample purity.[1][2][3][4][5][7]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction media. Its solubility is largely dictated by the principle of "like dissolves like," owing to the non-polar nature of the benzene (B151609) ring and the large, hydrophobic iodine substituents.

| Solvent | Solubility |

| Water | Insoluble[1][3] |

| Hot Methanol | Soluble[3] |

| Ethanol | Slightly Soluble[1] |

| Ether | Slightly Soluble[1] |

| Chloroform | Soluble[1][3] |

| Benzene | Highly Soluble[1] |

The solubility of this compound in organic solvents can be enhanced by increasing the temperature, which provides the necessary energy to overcome intermolecular forces.[1]

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed, the following are generalized, standard protocols for determining the key physical properties of solid organic compounds, which are directly applicable.

Melting Point Determination

The melting point of this compound can be accurately determined using a capillary melting point apparatus.[8][9]

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[8][9]

A sharp melting range is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

For a solid compound like this compound, the boiling point is determined at reduced pressure to prevent decomposition at its high atmospheric boiling point. However, a standard method for determining the boiling point of a liquid organic compound via simple distillation is described below.[8]

Methodology:

-

The this compound sample is placed in a round-bottom flask.

-

A distillation apparatus is assembled, consisting of the round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

The thermometer bulb should be positioned so that the top of the bulb is level with the side arm of the distillation head.

-

The sample is heated gently.

-

The temperature is recorded when the vapor condensation on the thermometer bulb is in equilibrium with the vapor passing into the condenser, and the temperature remains constant. This constant temperature is the boiling point.[8]

Density Measurement

The density of solid this compound can be determined using the displacement method.

Methodology:

-

A known mass of this compound is accurately weighed.

-

A graduated cylinder is filled with a liquid in which this compound is insoluble (e.g., water). The initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring no splashing.

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the displaced liquid, which is equal to the volume of the solid.

-

Density is calculated by dividing the mass of the solid by its volume.

Solubility Testing

A qualitative assessment of solubility can be performed through simple mixing tests.[10][11]

Methodology:

-

Approximately 0.1 g of this compound is placed in a test tube.

-

About 3 mL of the solvent to be tested is added.

-

The mixture is agitated vigorously for 1-2 minutes at room temperature.

-

If the solid dissolves completely, it is considered soluble. If it does not, the mixture can be gently heated to assess solubility at higher temperatures.

-

If the solid remains undissolved, it is classified as insoluble or slightly soluble.

Logical Workflow for Compound Identification

The physical properties detailed in this guide are fundamental to the identification and quality control of this compound in a research setting. The following diagram illustrates a logical workflow for utilizing these properties to confirm the identity of an unknown sample suspected to be this compound.

Caption: Workflow for identifying this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound [stenutz.eu]

- 3. This compound | 626-00-6 [chemicalbook.com]

- 4. This compound 98 626-00-6 [sigmaaldrich.com]

- 5. This compound 98 626-00-6 [sigmaaldrich.com]

- 6. CAS 626-00-6: m-diiodobenzene | CymitQuimica [cymitquimica.com]

- 7. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. docsity.com [docsity.com]

- 10. scribd.com [scribd.com]

- 11. amherst.edu [amherst.edu]

A Technical Guide to the Physicochemical Properties and Applications of 1,3-Diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 1,3-diiodobenzene, with a specific focus on its melting point. It includes detailed experimental protocols for accurate determination and contextualizes its relevance in modern chemical synthesis and drug development.

Core Physicochemical Data

This compound, also known as m-diiodobenzene, is a halogenated aromatic compound with the chemical formula C₆H₄I₂. It serves as a versatile intermediate in a wide array of synthetic applications due to its dual reactive iodine substituents.[1][2] The meta-positioning of these atoms allows for controlled, stepwise functionalization, making it a valuable building block for complex molecular architectures.[2][3] Its physical properties are well-documented, though variations in reported melting points exist, likely due to differences in purity and measurement techniques.

A summary of its key physical and chemical identifiers is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄I₂ | [1][4] |

| Molar Mass | 329.91 g/mol | [4][5] |

| CAS Number | 626-00-6 | [1][4][6] |

| Appearance | White to cream or pale yellow crystalline solid/powder.[1][5][6] | [1][5][6] |

| Melting Point | 32.0-38.0 °C | [6] |

| 34-37 °C (lit.) | [7][8] | |

| 40 °C | [4] | |

| 51.50 °C | [5] | |

| Boiling Point | 285 °C | [4][8] |

| Density | ~2.47 g/mL | [4][8] |

Experimental Protocol: Melting Point Determination

The accurate determination of a melting point is crucial for verifying the identity and purity of a crystalline solid like this compound. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of this range. The following protocol outlines the standard capillary method.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (if using Thiele tube)

Procedure:

-

Sample Preparation:

-

Place a small amount of the this compound sample on a clean, dry surface.

-

Using a mortar and pestle, carefully grind the crystals into a fine, uniform powder.[9] This ensures efficient and even heat transfer.

-

-

Capillary Tube Loading:

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of powder will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.[10]

-

Repeat this process until the packed sample height is approximately 1-2 mm.[10]

-

-

Measurement - Preliminary (Rough) Trial:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to get an approximate melting temperature.[9] This provides a target range for the more precise measurement.

-

-

Measurement - Accurate Determination:

-

Allow the apparatus to cool to at least 15-20°C below the approximate melting point observed in the preliminary trial.[9]

-

Insert a new, freshly prepared capillary tube with the sample.

-

Heat the block rapidly until the temperature is about 15°C below the expected melting point.

-

Decrease the heating rate to a slow, constant rate of 1-2°C per minute.[9] A slow heating rate is critical for accuracy.[9]

-

-

Data Recording:

-

Record the temperature (T₁) at which the first liquid droplet becomes visible within the sample.[9]

-

Continue heating slowly and record the temperature (T₂) at which the last solid crystal completely liquefies.[9]

-

The melting point is reported as the range T₁ - T₂.

-

For subsequent trials, always use a fresh sample in a new capillary tube.

-

Visualized Workflow: Melting Point Determination

The logical flow of the experimental protocol for determining the melting point can be visualized as follows.

Caption: Workflow for Melting Point Determination.

Applications in Research and Drug Development

This compound is not merely a laboratory chemical; it is a critical starting material and intermediate in several advanced applications relevant to researchers and pharmaceutical professionals.

-

Organic Synthesis: It is a fundamental building block in organic synthesis. The two iodine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to build more complex molecules.[2] This versatility is essential for creating novel organic compounds.

-

Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of pharmaceuticals.[1][2] The iodine atoms can be replaced with other functional groups to construct iodinated drug scaffolds, which are components of various bioactive molecules.[2]

-

Advanced Materials: In materials science, this compound is used in the development of organic electronics and advanced polymers.[1][2] It is a precursor for synthesizing conductive polymers and is used to create organic ligands for Metal-Organic Frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery.[3]

References

- 1. CAS 626-00-6: m-diiodobenzene | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [stenutz.eu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. This compound | 626-00-6 [chemicalbook.com]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diiodobenzene, with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,3-diiodobenzene, with a specific emphasis on its boiling point. The document details the experimental methodology for its determination and presents key data in a structured format for ease of reference and comparison.

Physicochemical Properties of this compound

This compound, also known as m-diiodobenzene, is an aromatic organic compound in which two iodine atoms are substituted for hydrogen atoms on a benzene (B151609) ring at positions 1 and 3.[1] It is a halogenated benzene derivative that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2][3] The compound typically appears as a colorless to pale yellow or brownish crystalline solid at room temperature.[1][4][5]

Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various reputable sources.

| Property | Value | Source(s) |

| Boiling Point | 285 °C | [2][6] |

| 289 °C | [4] | |

| Melting Point | 34-37 °C (lit.) | [2][3] |

| 40 °C | [6] | |

| Molecular Formula | C₆H₄I₂ | [1][4][6][7] |

| Molecular Weight | 329.90 g/mol | [7] |

| 329.91 g/mol | [4][6] | |

| Density | 2.470 g/mL | [6] |

| 2.260 g/cm³ | [4] | |

| CAS Number | 626-00-6 | [4][6] |

| Appearance | Colorless to pale yellow crystalline solid | [4] |

| Solubility | Insoluble in water; Soluble in hot methanol | [2] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[8] For a solid compound like this compound, the substance must first be melted. A common and effective method for determining the boiling point of small quantities of a substance is the Siwoloboff method, which utilizes a capillary tube.

Materials and Apparatus

-

This compound sample

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 300 °C range)

-

Heating bath (e.g., paraffin (B1166041) oil, silicone oil, or an aluminum block)

-

Beaker or heating mantle setup

-

Stirring mechanism (magnetic stirrer or glass rod)

-

Stand and clamp

Detailed Experimental Protocol

-

Sample Preparation : Place a small amount (approximately 2-3 mL) of this compound into the fusion tube.[8]

-

Capillary Tube Insertion : Seal one end of a capillary tube by heating it in a flame.[9] Place the capillary tube into the fusion tube with its open end submerged in the molten this compound.

-

Apparatus Assembly : Attach the fusion tube to the thermometer using a rubber band or wire. Ensure the bulb of the thermometer is parallel to the bottom of the fusion tube.

-

Heating Bath Immersion : Clamp the thermometer and the attached fusion tube so that they are immersed in the heating bath (e.g., paraffin oil).[8] The heat should be distributed uniformly. Ensure the top of the fusion tube is above the oil level to prevent contamination.

-

Heating and Observation : Begin heating the bath slowly and steadily, while gently stirring to ensure a uniform temperature distribution.[8] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Identifying the Boiling Point : When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[8] This indicates that the vapor pressure of the substance has overcome the external atmospheric pressure.

-

Measurement : Note the temperature at which this rapid stream of bubbles occurs. Then, remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.

-

Recording : Record this temperature as the observed boiling point of this compound. For accuracy, the procedure can be repeated with a fresh sample.

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound.

Caption: Workflow for Boiling Point Determination.

References

- 1. CAS 626-00-6: m-diiodobenzene | CymitQuimica [cymitquimica.com]

- 2. This compound | 626-00-6 [chemicalbook.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound [stenutz.eu]

- 7. Benzene, 1,3-diiodo- | C6H4I2 | CID 12270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

A Comprehensive Technical Guide to the Solubility of 1,3-Diiodobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,3-diiodobenzene in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide summarizes the known qualitative solubility and includes data for its isomers, 1,2-diiodobenzene (B1346971) and 1,4-diiodobenzene, to provide a comparative context. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound is provided, along with a logical workflow diagram.

Core Concepts in Solubility

The principle of "like dissolves like" is the fundamental concept governing the solubility of this compound. As a non-polar molecule, it exhibits greater solubility in non-polar solvents that can establish van der Waals forces with the benzene (B151609) ring and the iodine atoms.[1] Conversely, its solubility is limited in polar solvents where strong intermolecular forces, such as hydrogen bonding, dominate.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility data for this compound and its isomers in a range of common organic solvents.

| Compound | Solvent | Qualitative Solubility |

| This compound | Water | Relatively Insoluble[2] |

| Ethanol | Slightly Soluble[2] | |

| Ether | Slightly Soluble[2] | |

| Chloroform | Highly Soluble[2] | |

| Benzene | Highly Soluble[2] | |

| Hot Methanol | Soluble | |

| 1,2-Diiodobenzene | Water | Very Low Solubility[1] |

| Hexane | Soluble[1] | |

| Benzene | Soluble[1] | |

| Toluene | Soluble[1] | |

| 1,4-Diiodobenzene | Water | Insoluble[3][4] |

| Ether | Soluble[3][4] | |

| Ethyl Acetate | Soluble[3] | |

| Dichloromethane | Soluble[3][4] | |

| Alcohol-based solvents | Good Solubility[3] | |

| Benzene | Soluble[4][5] |

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of solid compounds increases with a rise in temperature. This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

Solvent Polarity: As a non-polar compound, this compound's solubility is highest in non-polar solvents and decreases with increasing solvent polarity.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the widely used "shake-flask" or saturation method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pipettes

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a prolonged period (e.g., 24 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid crystallization due to temperature changes.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantitative Analysis:

-

Determine the concentration of this compound in the filtered solution using a suitable analytical method.

-

Gravimetric Analysis: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) and weigh the remaining solid. The solubility can then be calculated as mass of solute per volume of solvent.

-

Spectroscopic/Chromatographic Analysis: If this compound has a suitable chromophore, UV-Vis spectrophotometry can be used. A calibration curve of absorbance versus concentration must first be prepared. High-Performance Liquid Chromatography (HPLC) is another highly accurate method for determining concentration. The filtered saturated solution will likely need to be diluted to fall within the linear range of the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Logical workflow for determining the solubility of a solid compound.

Conclusion

While precise quantitative solubility data for this compound in a wide array of organic solvents remains elusive in readily accessible literature, a strong qualitative understanding based on its molecular structure can be established. It is highly soluble in non-polar organic solvents and shows limited solubility in polar ones. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Further research to quantify the solubility of this compound in a comprehensive set of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

A Comprehensive Technical Guide to 1,3-Diiodobenzene for Researchers and Drug Development Professionals

Introduction: 1,3-Diiodobenzene, also known as m-diiodobenzene, is an aromatic organic compound that serves as a crucial building block in various synthetic applications, including pharmaceuticals, agrochemicals, and materials science. Its two iodine substituents on the benzene (B151609) ring at the meta positions provide reactive sites for the formation of carbon-carbon and carbon-heteroatom bonds, making it a versatile precursor in complex molecular architectures. This guide provides an in-depth overview of its core physicochemical properties, with a focus on its molecular weight, and details key experimental protocols relevant to its application in research and development.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 329.90 g/mol | [1][2][3][4] |

| Molecular Formula | C₆H₄I₂ | [1][2][4][5][6] |

| CAS Number | 626-00-6 | [1][3][5] |

| IUPAC Name | This compound | [3][6] |

| Synonyms | m-Diiodobenzene | [2][4][5] |

| Appearance | White to cream or yellow to brown solid (crystals or powder) | [5][6] |

| Melting Point | 34-37 °C | |

| Boiling Point | 285 °C | [7] |

| Density | 2.470 g/mL | [7] |

Chemical Structure and Reactivity

This compound is a disubstituted benzene derivative where two hydrogen atoms are replaced by iodine atoms on carbons 1 and 3 of the aromatic ring.

References

- 1. This compound | 626-00-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Benzene, 1,3-diiodo- | C6H4I2 | CID 12270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1,3-diiodo- [webbook.nist.gov]

- 5. CAS 626-00-6: m-diiodobenzene | CymitQuimica [cymitquimica.com]

- 6. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound [stenutz.eu]

An In-depth Technical Guide to 1,3-Diiodobenzene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-diiodobenzene (m-diiodobenzene), a key aromatic intermediate in organic synthesis. The document details its chemical structure, physical and spectroscopic properties, and provides an experimental protocol for its synthesis via the Sandmeyer reaction. Furthermore, it explores its utility as a versatile building block, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for Suzuki-Miyaura and Sonogashira couplings are presented. The guide also highlights its relevance in medicinal chemistry, illustrating its role as a precursor in the synthesis of advanced pharmaceutical agents, including a key intermediate for a BRAF kinase inhibitor. All quantitative data is summarized in structured tables, and key experimental workflows and reaction mechanisms are visualized using diagrams.

Core Chemical Structure and Properties

This compound is an organoiodine compound where two iodine atoms are substituted at the meta positions of a benzene (B151609) ring.[1] This substitution pattern provides the molecule with C2v symmetry and two reactive sites for further functionalization, making it a valuable precursor in the synthesis of complex organic molecules.[2] The presence of the two heavy iodine atoms significantly influences its physical properties, such as its melting point, boiling point, and solubility.

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as white to yellow or brown crystals or powder.[3] It is insoluble in water but shows solubility in hot methanol (B129727) and other organic solvents like chloroform.[1][4] It is sensitive to light and should be stored accordingly.[5]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄I₂ | [5] |

| Molecular Weight | 329.90 g/mol | [5] |

| CAS Number | 626-00-6 | [5] |

| IUPAC Name | This compound | [6] |

| Appearance | White to cream to yellow to brown crystals | [3] |

| Melting Point | 34-37 °C (lit.) | [7] |

| Boiling Point | 285 °C | [4] |

| Solubility | Insoluble in water; Soluble in hot methanol | [4] |

| InChI Key | SFPQFQUXAJOWNF-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC(=CC(=C1)I)I | [6] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

The ¹H NMR spectrum is characteristic of a 1,3-disubstituted benzene ring, showing three distinct signals in the aromatic region.

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference(s) |

| H-2 | 8.001 (t) | J(2,4)=J(2,6) = 1.62 | [8] |

| H-4/H-6 | 7.537 (dd) | J(4,5)=J(5,6) = 7.93 | [8] |

| H-5 | 6.649 (t) | J(5,4)=J(5,6) = 7.93 | [8] |

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule. The carbons directly bonded to iodine are significantly deshielded.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference(s) |

| C-1/C-3 | 94.5 | [9] |

| C-2 | 144.1 | [9] |

| C-4/C-6 | 138.0 | [9] |

| C-5 | 129.8 | [9] |

The IR spectrum of this compound shows characteristic absorptions for an aromatic compound. The C-H stretching vibrations appear above 3000 cm⁻¹, and the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, along with strong bands in the 900-650 cm⁻¹ region, are indicative of the meta-substitution pattern.

| Wavenumber (cm⁻¹) | Vibration Type | Reference(s) |

| 3050 - 3100 | Aromatic C-H Stretch | [1] |

| 1560, 1450 | Aromatic C=C Ring Stretch | [1] |

| 770 - 810 | C-H Out-of-plane Bending (m-subst.) | [1] |

| 670 - 690 | C-I Stretch | [1] |

The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak and distinct fragmentation patterns involving the loss of iodine atoms.

| m/z | Fragment Identity | Comments | Reference(s) |

| 330 | [C₆H₄I₂]⁺• (M⁺•) | Molecular ion (Base Peak) | [6] |

| 203 | [C₆H₄I]⁺ | Loss of one iodine atom ([M-I]⁺) | [6] |

| 76 | [C₆H₄]⁺• | Loss of two iodine atoms ([M-2I]⁺•) | [6] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available 1,3-diaminobenzene (m-phenylenediamine).[10] This two-step process involves the formation of a bis(diazonium) salt, followed by its reaction with an iodide source.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 1,3-diaminobenzene.

Materials:

-

1,3-Diaminobenzene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (B1220275) (Na₂S₂O₃)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1,3-diaminobenzene (1.0 eq) in a solution of concentrated HCl diluted with water. b. Cool the stirred solution to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq) dropwise, ensuring the temperature remains below 5 °C. d. Stir the resulting solution of the bis(diazonium) salt at 0-5 °C for an additional 30 minutes.

-

Iodination (Sandmeyer Reaction): a. In a separate large beaker, dissolve potassium iodide (2.5 eq) in a minimal amount of water. b. Slowly and carefully add the cold bis(diazonium) salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed. c. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of nitrogen ceases.

-

Workup and Purification: a. Transfer the reaction mixture to a separatory funnel. A dark organic layer containing the product will be present. b. Extract the mixture with diethyl ether. c. Combine the organic extracts and wash sequentially with a dilute aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. e. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like methanol to yield pure this compound.

Applications in Organic Synthesis

The two C-I bonds in this compound serve as versatile handles for introducing a variety of functional groups, primarily through metal-catalyzed cross-coupling reactions. This dual reactivity allows for the construction of complex molecular architectures, making it a valuable building block in the synthesis of polymers, organic electronics, and pharmaceutical compounds.[2][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. This compound can undergo single or double Suzuki couplings, providing access to a wide range of substituted biaryl and terphenyl derivatives.

This protocol describes the synthesis of 1,3-bis(4-methoxyphenyl)benzene using this compound and 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (2.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (4.0 eq)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 1,3-bis(4-methoxyphenyl)benzene.

Sonogashira Cross-Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper(I) complexes. This reaction is highly efficient for forming C(sp²)-C(sp) bonds. This compound can be used to synthesize di-alkynylated benzene derivatives, which are precursors to conjugated polymers and macrocycles.

This protocol details the synthesis of 1,3-bis(phenylethynyl)benzene (B3046855) from this compound and phenylacetylene (B144264).

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (2.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed THF and triethylamine.

-

Add phenylacetylene via syringe and stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 6-12 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 1,3-bis(phenylethynyl)benzene.

Role in Drug Development

This compound serves as a key starting material or intermediate in the synthesis of various pharmaceutically active compounds. Its ability to undergo selective, stepwise functionalization is particularly valuable in constructing the complex scaffolds of modern therapeutics.

Precursor to BRAF Kinase Inhibitors

BRAF kinase is a key protein in the MAPK/ERK signaling pathway, and mutations in the BRAF gene are implicated in several cancers, particularly melanoma.[11] Some synthetic routes to BRAF inhibitors, such as Dabrafenib, can utilize halogenated benzene derivatives as starting materials. While many reported syntheses of Dabrafenib start with other precursors, the 1,3-disubstituted pattern is a core feature of the molecule, and routes involving intermediates derived from 1,3-dihalobenzenes are conceptually important for analog synthesis and process development. For instance, a key intermediate in some BRAF inhibitor syntheses is a 2,6-difluoro-3-aminophenyl derivative, which can be conceptually derived from a precursor like this compound through halogen exchange and subsequent functionalization steps.

The diagram below illustrates a conceptual synthetic logic, where a 1,3-dihaloarene serves as a foundational scaffold for building up a key fragment of a BRAF inhibitor.

While direct synthesis of commercial drugs like Vemurafenib or Dabrafenib from this compound is not the most commonly cited route in the literature, its structural motif is central to these molecules.[3][12] The development of second-generation inhibitors and new chemical entities often explores alternative synthetic pathways where versatile starting materials like this compound could play a crucial role in enabling rapid analog synthesis and structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a synthetically valuable aromatic compound, characterized by its dual reactive sites which are amenable to a variety of chemical transformations. Its physical and spectroscopic properties are well-defined, allowing for straightforward identification and quality control. The Sandmeyer reaction provides a reliable route for its synthesis on a laboratory scale. Its utility is most prominently demonstrated in modern organic synthesis through its participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, which enable the efficient construction of complex molecular frameworks. These characteristics firmly establish this compound as a crucial intermediate in the development of advanced materials and as a foundational building block for the discovery and synthesis of new pharmaceutical agents.

References

- 1. Benzene, 1,3-diiodo- [webbook.nist.gov]

- 2. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Benzene, 1,3-diiodo- | C6H4I2 | CID 12270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 626-00-6 [chemicalbook.com]

- 8. This compound(626-00-6) 1H NMR spectrum [chemicalbook.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-diiodobenzene, a key intermediate in organic synthesis. The document details a robust synthetic protocol, outlines methods for purification, and presents a thorough characterization profile using modern analytical techniques.

Synthesis of this compound via the Sandmeyer Reaction

The synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction, starting from the readily available 1,3-diaminobenzene (m-phenylenediamine). This method involves the diazotization of the diamine followed by the substitution of the diazonium groups with iodine.

Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of iodobenzene (B50100) from aniline.[1]

Materials and Reagents:

-

1,3-Diaminobenzene (m-phenylenediamine)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 1,3-diaminobenzene in dilute hydrochloric acid is prepared. The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C. A chilled aqueous solution of sodium nitrite is then added dropwise to the stirred solution of the diamine hydrochloride. The rate of addition is controlled to ensure the temperature does not exceed 5 °C. The completion of the diazotization is monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

-

Iodination: A solution of potassium iodide in water is prepared and chilled in an ice bath. The cold diazonium salt solution is then slowly added to the potassium iodide solution with vigorous stirring. A dark precipitate of the crude this compound will form, and nitrogen gas will be evolved. The reaction mixture is allowed to stand for several hours, or overnight, to ensure complete reaction.

-

Work-up and Purification: The reaction mixture is warmed to room temperature to ensure the decomposition of any remaining diazonium salt. The crude product is then collected by filtration and washed with water. To remove any unreacted iodine, the crude product is washed with a dilute solution of sodium thiosulfate. The resulting solid is then dissolved in a suitable organic solvent, such as diethyl ether. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield the crude this compound.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, or by vacuum distillation to afford pure this compound as a crystalline solid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow crystalline solid |

| Molecular Formula | C₆H₄I₂ |

| Molecular Weight | 329.90 g/mol |

| Melting Point | 34-37 °C |

| Boiling Point | 285 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key information about the substitution pattern on the aromatic ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.00 | t | ~1.6 | H-2 |

| ~7.54 | dd | ~7.9, ~1.6 | H-4, H-6 |

| ~6.65 | t | ~7.9 | H-5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows four distinct signals for the aromatic carbons, consistent with the C₂ᵥ symmetry of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-2 |

| ~138 | C-4, C-6 |

| ~131 | C-5 |

| ~95 | C-1, C-3 |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for a disubstituted aromatic compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1570-1550 | Medium | C=C aromatic ring stretch |

| ~1450 | Medium | C=C aromatic ring stretch |

| ~850, ~770 | Strong | C-H out-of-plane bending (m-disubstitution) |

| ~680 | Strong | C-I stretch |

Mass Spectrometry (MS)

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 330 | High | [M]⁺ (Molecular ion) |

| 203 | Medium | [M-I]⁺ |

| 76 | High | [C₆H₄]⁺ |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This guide provides a detailed and practical framework for the synthesis and characterization of this compound. The adapted Sandmeyer reaction protocol offers a reliable method for its preparation, and the comprehensive characterization data ensures the confirmation of its structure and purity. This information is valuable for researchers and professionals who utilize this compound as a versatile building block in the development of novel chemical entities.

References

1,3-diiodobenzene spectroscopic data

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Diiodobenzene

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes key data from various analytical techniques, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections present quantitative spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.001 | t | 1.62 | H-2 |

| 7.537 | dd | 7.93, 1.62 | H-4, H-6 |

| 6.649 | t | 7.93 | H-5 |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| 144.1 | C-2 |

| 138.2 | C-4, C-6 |

| 131.0 | C-5 |

| 94.6 | C-1, C-3 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050-3100 | C-H stretch (aromatic) |

| 1560-1580 | C=C stretch (aromatic ring) |

| 1450-1470 | C=C stretch (aromatic ring) |

| 770-790 | C-H bend (out-of-plane) |

| 500-600 | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| m/z | Ion |

| 330 | [M]⁺ (Molecular Ion) |

| 203 | [M-I]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Specific parameters may vary based on the instrument and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is typically acquired on a 300 MHz or 400 MHz spectrometer.[1] A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is acquired on the same instrument.[2][3][4] Due to the low natural abundance of ¹³C, a larger number of scans and a more concentrated sample may be required.[2][4] Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.[2][4]

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample like this compound, the spectrum can be obtained using a KBr pellet, a Nujol mull, or Attenuated Total Reflectance (ATR). For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, the sample is placed directly on the crystal surface.[5] A liquid sample can be analyzed as a thin film between two salt plates.[6]

-

Data Acquisition : The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is first collected and subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : Electron Ionization (EI) is a common method for volatile and thermally stable compounds like this compound.[8][9] In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Analysis : The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like this compound typically follows a logical workflow, integrating data from multiple spectroscopic techniques.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

- 1. This compound(626-00-6) 1H NMR spectrum [chemicalbook.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. m.youtube.com [m.youtube.com]

- 6. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Benzene, 1,3-diiodo- [webbook.nist.gov]

- 9. Benzene, 1,3-diiodo- [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1,3-Diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-diiodobenzene. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the accurate interpretation of spectral data for this compound, which is a common building block in organic synthesis.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by a complex splitting pattern arising from the spin-spin coupling of the non-equivalent aromatic protons. The chemical shifts and coupling constants are summarized in the table below. The proton numbering convention used in this guide is illustrated in Figure 1.

Figure 1. Proton numbering for this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | 8.001 | Triplet of doublets (td) | J(H2,H4) = 1.62, J(H2,H6) = 1.62, J(H2,H5) = 0.28 |

| H4/H6 | 7.537 | Doublet of doublets (dd) | J(H4,H5) = 7.93, J(H6,H5) = 7.93, J(H4,H2) = 1.62, J(H6,H2) = 1.62 |

| H5 | 6.649 | Triplet (t) | J(H5,H4) = 7.93, J(H5,H6) = 7.93 |

Note: The data presented is a representative example and may vary slightly depending on the experimental conditions.[1]

Experimental Protocol

The following is a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2][3]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied to aid dissolution.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[1][4]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[4]

-

Cap the NMR tube securely.

2. NMR Data Acquisition:

-

The ¹H NMR spectrum can be acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp lines and good resolution.

-

Set the appropriate acquisition parameters. A typical set of parameters for a ¹H NMR experiment on a small organic molecule would include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each multiplet.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to elucidate the spin-spin coupling network.

Spin-Spin Coupling Pathway

The observed splitting pattern in the ¹H NMR spectrum of this compound is a direct result of through-bond interactions between the different protons on the aromatic ring. The following diagram illustrates these coupling relationships.

Caption: Spin-spin coupling network in this compound.

This comprehensive guide provides the essential information for a thorough analysis of the ¹H NMR spectrum of this compound. By understanding the chemical shifts, coupling constants, and the underlying spin-spin coupling interactions, researchers can confidently identify this compound and utilize it in their synthetic endeavors.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1,3-Diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,3-diiodobenzene. Due to the limited availability of peer-reviewed, open-access experimental data for this specific compound, this guide presents estimated chemical shifts calculated from established substituent effects. It also includes a comprehensive, generalized experimental protocol for acquiring ¹³C NMR spectra and visual workflows to aid in understanding both the molecular structure-spectrum relationship and the experimental process.

Introduction to ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. It detects the ¹³C isotope, which has a natural abundance of approximately 1.1%. Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp singlet. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon atom, providing valuable information about its hybridization, bonding, and proximity to electronegative atoms or functional groups. The chemical shift range for ¹³C is much broader than for ¹H, typically spanning over 200 ppm, which minimizes signal overlap and simplifies spectral interpretation.

Estimated ¹³C NMR Chemical Shifts for this compound

The established SCS values for an iodine substituent on a benzene (B151609) ring are as follows:

-

S_ipso: -32.1 ppm

-

S_ortho: +9.9 ppm

-

S_meta: +2.6 ppm

-

S_para: -1.4 ppm

Based on these values, the estimated chemical shifts for the four unique carbon environments in this compound are calculated and summarized in the table below.

| Carbon Atom(s) | Position Relative to Iodine Substituents | Calculation (ppm) | Estimated Chemical Shift (δ, ppm) |

| C1, C3 | ipso- to one iodine, meta- to the other | 128.7 + (-32.1) + (+2.6) | 99.2 |

| C2 | ortho- to both iodine atoms | 128.7 + (+9.9) + (+9.9) | 148.5 |

| C5 | meta- to both iodine atoms | 128.7 + (+2.6) + (+2.6) | 133.9 |

| C4, C6 | ortho- to one iodine, para- to the other | 128.7 + (+9.9) + (-1.4) | 137.2 |

Experimental Protocols

This section outlines a detailed, generalized methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum, applicable to a sample of this compound.

Sample Preparation

-

Compound Weighing: Accurately weigh approximately 20-50 mg of this compound. The exact amount depends on the spectrometer's sensitivity (cryoprobes require less sample).

-

Solvent Selection: Choose a suitable deuterated solvent that readily dissolves the compound. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetone (B3395972) (acetone-d₆).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex or invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

Instrument Setup and Calibration

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine, ensuring the depth is correctly calibrated for the specific spectrometer probe.

-

Spectrometer Access: Load the sample into the NMR spectrometer.

-

Locking: The spectrometer's field-frequency lock system will engage on the deuterium (B1214612) signal of the solvent (e.g., the 77.16 ppm signal for CDCl₃). This lock maintains a stable magnetic field throughout the experiment.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀). This process minimizes peak broadening and improves spectral resolution.

-

Tuning and Matching: Tune and match the ¹³C and ¹H channels of the probe to the sample. This ensures efficient radiofrequency pulse transmission and signal detection.

Data Acquisition (Proton-Decoupled ¹³C Spectrum)

-

Experiment Selection: Load a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker systems).

-

Acquisition Parameters:

-

Spectral Width (SW): Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts, typically from 0 to 220 ppm.

-

Transmitter Frequency Offset (O1P): Center the spectral window appropriately, for example, around 110 ppm.

-

Pulse Angle (p1): Use a standard 30-degree pulse angle to allow for faster repetition without fully saturating the signals.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time of the carbons) is necessary.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans is required. This can range from several hundred to many thousands, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Initiate Acquisition: Start the experiment. The spectrometer will apply the pulse sequence for the specified number of scans while broadband decoupling the protons to collapse all ¹H-¹³C couplings into singlets.

Data Processing

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-